Methyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
METHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE: is a complex organic compound that features a bromophenyl group, a morpholine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the desired position.
Aminomethylation: The bromophenyl intermediate undergoes aminomethylation to introduce the amino group.
Coupling with Morpholine: The aminomethylated intermediate is then reacted with morpholine under suitable conditions to form the morpholinyl derivative.
Esterification: Finally, the morpholinyl derivative is esterified with methyl benzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and morpholine groups.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with fewer bromine atoms.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of METHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The bromophenyl and morpholine groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-{[(3-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-{[(3-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
The uniqueness of METHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific substitution pattern and the presence of the bromine atom. This substitution pattern can significantly influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C19H21BrN2O3 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
methyl 5-[(3-bromophenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C19H21BrN2O3/c1-24-19(23)17-12-16(21-13-14-3-2-4-15(20)11-14)5-6-18(17)22-7-9-25-10-8-22/h2-6,11-12,21H,7-10,13H2,1H3 |
InChI Key |
RGXDVPAZPXSQHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NCC2=CC(=CC=C2)Br)N3CCOCC3 |
Origin of Product |
United States |
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